Eniluracil

Catalog No.
S548859
CAS No.
59989-18-3
M.F
C6H4N2O2
M. Wt
136.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eniluracil

CAS Number

59989-18-3

Product Name

Eniluracil

IUPAC Name

5-ethynyl-1H-pyrimidine-2,4-dione

Molecular Formula

C6H4N2O2

Molecular Weight

136.11 g/mol

InChI

InChI=1S/C6H4N2O2/c1-2-4-3-7-6(10)8-5(4)9/h1,3H,(H2,7,8,9,10)

InChI Key

JOZGNYDSEBIJDH-UHFFFAOYSA-N

SMILES

C#CC1=CNC(=O)NC1=O

Solubility

Soluble in DMSO, not in water

Synonyms

776C85; DH300004; GW776; GW-776; GW 776; GW-776C85; GW 776C85; GW776C85; NSC 687296; 5-ethynyluracil; ethynyluracil.

Canonical SMILES

C#CC1=CNC(=O)NC1=O

Isomeric SMILES

C#CC1=CN=C(N=C1O)O

Description

The exact mass of the compound Eniluracil is 136.02728 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 687296. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Eniluracil is a drug that has been investigated in scientific research primarily for its potential application in cancer treatment. Its main function revolves around enhancing the effects of another chemotherapy drug, Fluorouracil (5-FU) [].

Eniluracil and Dihydropyrimidine Dehydrogenase (DPD) Inhibition

Here's the mechanism: 5-FU works by disrupting the synthesis of DNA, a crucial step for cancer cell growth. However, the body naturally breaks down 5-FU through an enzyme called Dihydropyrimidine Dehydrogenase (DPD) []. Eniluracil acts as a DPD inhibitor. By inactivating DPD, eniluracil allows for higher concentrations of 5-FU to remain active within the body, potentially leading to a more potent anti-cancer effect [, ].

Combination Therapy with Fluorouracil

This strategy of combining eniluracil with 5-FU has been explored in several clinical trials for various cancer types, including colorectal cancer []. The treatment regimen known as FOLFIRI (folinic acid, 5-FU, leucovorin, irinotecan) has been investigated with the addition of eniluracil, resulting in the combination therapy called XELIRI [].

While some studies have shown promising results with XELIRI, particularly in terms of improved tumor response rates, further research is needed to determine its long-term efficacy and optimal dosing strategies [].

Eniluracil, also known as 5-ethynyluracil, is a synthetic analog of uracil that functions primarily as an irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD). This enzyme plays a crucial role in the catabolism of pyrimidines, particularly in the breakdown of the chemotherapeutic agent 5-fluorouracil (5-FU). By inhibiting DPD, Eniluracil significantly increases the bioavailability of 5-FU, allowing for prolonged exposure of tumor cells to this drug, which enhances its therapeutic efficacy in cancer treatment .

, primarily focusing on its interaction with DPD. The mechanism involves the formation of a covalent bond between Eniluracil and the active site of DPD, leading to irreversible inhibition. This reaction effectively prevents the enzyme from catalyzing the degradation of 5-FU, thereby increasing its concentration in the bloodstream and enhancing its anticancer effects .

In laboratory settings, Eniluracil can be synthesized through methods such as Sonogashira coupling, which utilizes palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds .

The synthesis of Eniluracil can be achieved through several methods:

  • Sonogashira Coupling: This method involves the coupling of terminal alkynes with aryl halides in the presence of a palladium catalyst and a base. It has been shown to be effective for large-scale preparation .
  • Conventional Organic Synthesis: Various synthetic pathways can be utilized to create the ethynyl group and modify uracil derivatives to yield Eniluracil.
  • Reagent-Based Approaches: Specific reagents can be employed to facilitate transformations that lead to the desired compound structure.

Eniluracil is primarily used in oncology as an adjunct therapy with 5-FU for treating various cancers, including colorectal cancer. Its ability to enhance the effectiveness of 5-FU makes it an important compound in chemotherapy protocols. Additionally, research continues into its potential applications in other therapeutic areas due to its unique mechanism of action .

Studies have demonstrated that Eniluracil interacts significantly with DPD and alters the pharmacokinetics of 5-FU. By inhibiting DPD, Eniluracil not only enhances the efficacy of 5-FU but also reduces its required dosage, potentially minimizing side effects associated with higher doses. Interaction studies also highlight how Eniluracil can modify metabolic pathways involving pyrimidine metabolism, influencing both therapeutic outcomes and toxicity profiles .

Eniluracil shares structural similarities with other pyrimidine analogs but is unique due to its irreversible inhibition of DPD. Below are some similar compounds:

Compound NameMechanism of ActionUnique Features
5-FluorouracilAntimetabolite affecting DNA synthesisWidely used chemotherapeutic agent
CapecitabineProdrug converted to 5-fluorouracilOral administration option
UridinePrecursor for RNA synthesisNatural nucleoside
DihydropyrimidineIntermediate in pyrimidine metabolismNot an inhibitor but part of metabolism

Eniluracil stands out due to its specific action on DPD, leading to enhanced efficacy and bioavailability for treatments involving 5-FU, which is not shared by these other compounds .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

136.027277375 g/mol

Monoisotopic Mass

136.027277375 g/mol

Heavy Atom Count

10

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2E2W0W5XIU

Drug Indication

For the treatment of cancer in combination with 5-fluorouracil.

Pharmacology

Eniluracil is an orally active dihydropyrimidine dehydrogenase (DPD) inhibitor, designed to enhance activity of chemotaxic agents. It is under investigation by Adherex, under license from GlaxoSmithKline, for the treatment of cancer in combination with 5-fluorouracil (5-FU).
Eniluracil is an orally-active fluoropyrimidine analogue. Eniluracil inhibits dihydropyrimidine dehydrogenase, the rate-limiting enzyme that catabolizes and inactivates 5-fluorouracil (5-FU) in the liver. Co-administration of ethynyluracil permits the oral administration of 5-FU.

MeSH Pharmacological Classification

Enzyme Inhibitors

Mechanism of Action

Normally, 5-FU is rapidly broken down in the body by an enzyme known as dihydropyrimidine dehydrogenase (DPD). Eniluracil irreversibly inhibits DPD, thereby substantially slowing the breakdown of 5-FU and prolonging exposure of the tumor cells to the drug.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Dehydrogenases [EC:1.3.-.-]
DPYD [HSA:1806] [KO:K00207]

Other CAS

59989-18-3

Wikipedia

Eniluracil

Dates

Modify: 2023-08-15
Czito BG, Hong TJ, Cohen DP, Petros WP, Tyler DS, Pappas TN, Yu D, Lee CG, Lockhart AC, Morse MA, Fernando N, Hurwitz HI: A phase I study of eniluracil/5-FU in combination with radiation therapy for potentially resectable and/or unresectable cancer of the pancreas and distal biliary tract. Cancer Invest. 2006 Feb;24(1):9-17. [PMID:16466986]
Czito BG, Hong TJ, Cohen DP, Tyler DS, Lee CG, Anscher MS, Ludwig KA, Seigler HF, Mantyh C, Morse MA, Lockhart AC, Petros WP, Honeycutt W, Spector NL, Ertel PJ, Mangum SG, Hurwitz HI: A Phase I trial of preoperative eniluracil plus 5-fluorouracil and radiation for locally advanced or unresectable adenocarcinoma of the rectum and colon. Int J Radiat Oncol Biol Phys. 2004 Mar 1;58(3):779-85. [PMID:14967434]
Yip D, Karapetis C, Strickland AH, Steer C, Holford C, Knight S, Harper P: A dose-escalating study of oral eniluracil/5-fluorouracil plus oxaliplatin in patients with advanced gastrointestinal malignancies. Ann Oncol. 2003 Jun;14(6):864-6. [PMID:12796023]

Explore Compound Types